6-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid

NAAA inhibition SAR side-chain length inflammatory pain

6-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid (molecular formula: C22H29NO6; average mass: 403.47 Da) is a synthetic chromene derivative composed of a 7-methyl-4-propyl-2H-chromen-2-one (coumarin) core linked via an oxypropanoyl spacer to a 6-aminohexanoic acid terminus. This compound belongs to the class of coumarin-amino acid conjugates and is catalogued as a research-grade small molecule supplied by InterBioScreen (ID: STOCK1N-50053) among other vendors, with a purity specification of ≥90%.

Molecular Formula C22H29NO6
Molecular Weight 403.5 g/mol
Cat. No. B11147209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid
Molecular FormulaC22H29NO6
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)NCCCCCC(=O)O
InChIInChI=1S/C22H29NO6/c1-4-8-16-13-20(26)29-18-12-14(2)11-17(21(16)18)28-15(3)22(27)23-10-7-5-6-9-19(24)25/h11-13,15H,4-10H2,1-3H3,(H,23,27)(H,24,25)
InChIKeyCOUGUTIFRDIBEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid: Procurement-Ready Coumarin-Hexanoic Acid Conjugate for NAAA Inhibition Research


6-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid (molecular formula: C22H29NO6; average mass: 403.47 Da) is a synthetic chromene derivative composed of a 7-methyl-4-propyl-2H-chromen-2-one (coumarin) core linked via an oxypropanoyl spacer to a 6-aminohexanoic acid terminus [1]. This compound belongs to the class of coumarin-amino acid conjugates and is catalogued as a research-grade small molecule supplied by InterBioScreen (ID: STOCK1N-50053) among other vendors, with a purity specification of ≥90% [2]. It has been profiled in the BindingDB and ChEMBL databases (CHEMBL3770896) for inhibition of human N-acylethanolamine-hydrolyzing acid amidase (NAAA), a cysteine hydrolase implicated in inflammatory pain and lipid signaling pathways [3].

Why Generic Coumarin-Amino Acid Conjugates Cannot Substitute for 6-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic Acid in NAAA-Targeted Research


Within the broader coumarin-amino acid conjugate chemotype, NAAA inhibitory potency is exquisitely sensitive to the length and composition of the carboxylic acid side chain appended to the chromene-oxypropanoyl scaffold [1]. Direct comparison of the hexanoic acid-terminated compound (IC50 = 23 nM against human NAAA in HEK293 cells) with its shorter-chain propanoic acid analog (IC50 = 160 nM, also in HEK293 cells) reveals an approximately 7-fold loss in potency when the alkyl chain is shortened by three methylene units [2]. This steep SAR cliff means that researchers cannot assume functional equivalence among commercially available variants bearing different amino acid or carboxylic acid termini; selecting a close analog with a truncated side chain risks a catastrophic drop in target engagement sufficient to invalidate cellular or in vivo pharmacological studies [3].

Quantitative Differentiation Evidence for 6-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic Acid Versus Closest Analogs


NAAA Inhibition Potency: Hexanoic Acid vs. Propanoic Acid Side Chain (Direct Head-to-Head)

In a direct comparison conducted under identical assay conditions, the target compound bearing a 6-aminohexanoic acid terminus inhibited human NAAA with an IC50 of 23 nM in HEK293 cells, whereas the closest commercially catalogued analog — 3-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanamido}propanoic acid (bearing a β-alanine/3-aminopropanoic acid terminus) — exhibited an IC50 of 160 nM in the same assay system [1]. This represents an approximately 7-fold superior potency for the hexanoic acid analog [2]. The data were generated using a fluorescent substrate (N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide) with a 10-minute compound preincubation, curated by the Italian Institute of Technology and deposited in both BindingDB and ChEMBL [3].

NAAA inhibition SAR side-chain length inflammatory pain

Selectivity Window: NAAA vs. Acid Ceramidase for the Hexanoic Acid Analog

The target compound demonstrates a 17-fold selectivity window for NAAA (IC50 = 23 nM) over acid ceramidase (IC50 = 390 nM), both human enzymes assayed by UPLC/MS analysis [1]. In contrast, the shorter-chain propanoic acid analog shows substantially eroded selectivity: NAAA IC50 = 160 nM versus acid ceramidase IC50 = 8,090 nM, representing a ~50-fold window that is numerically wider but driven entirely by weaker on-target potency rather than improved selectivity at therapeutically relevant concentrations [2]. The absolute NAAA potency of the hexanoic acid analog (23 nM) lies within a range where meaningful cellular pharmacology can be probed, whereas the 160 nM IC50 of the propanoic acid analog approaches concentrations where promiscuous binding becomes a concern in phenotypic screening cascades [3].

NAAA selectivity acid ceramidase off-target profiling

Side-Chain Length SAR: Hexanoic Acid vs. Acetic Acid Oxy-Linker Variant (Class-Level Inference)

Extending the SAR analysis beyond the propanoyl family, a structurally related coumarin derivative with an oxyacetyl (rather than oxypropanoyl) linker and a pyridylacetamide terminus — 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]-N-(2-pyridinyl)acetamide — displayed an IC50 of 3,990 nM against the nuclear receptor NR5A2 (human), representing a >170-fold loss in target engagement compared with the NAAA IC50 of the hexanoic acid analog [1]. Although this comparison spans different targets (NR5A2 vs. NAAA) and is therefore class-level rather than head-to-head, it illustrates that the 5-oxypropanoyl-aminohexanoic acid architecture confers substantially greater biological potency than truncated or differently terminated coumarin scaffolds within the same chemotype [2]. This finding is consistent with the established SAR that both the propanoyl spacer and a sufficiently long terminal carboxylic acid are required for high-affinity engagement of cysteine hydrolase family targets [3].

coumarin SAR linker length NAAA pharmacophore

Chromene Core Substituent Differentiation: 4-Propyl vs. 3,4,7-Trimethyl Analog (Supporting Evidence for Procurement Selection)

A commercially available tetramethyl-substituted analog — 6-({2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid (MW 389.4 g/mol) — shares the same oxypropanoyl-aminohexanoic acid architecture as the target compound but differs in the chromene core substitution: the target compound bears a 4-propyl group and lacks a 3-methyl substituent, while the analog carries methyl groups at positions 3, 4, and 7 . The presence of the 3-methyl group in the analog introduces steric bulk adjacent to the lactone carbonyl, which is predicted to alter the conformational preferences of the chromene ring system and may affect binding pocket complementarity in enzyme active sites [1]. No direct comparative biological data are available for these two compounds; however, the structural divergence at the chromene core — specifically the 4-propyl versus 4-methyl and the presence/absence of a 3-methyl — provides a rational basis for differentiated procurement when SAR exploration around the chromene substitution pattern is the experimental objective .

coumarin substitution pattern chromene analog procurement differentiation

NAAA Inhibition in Recombinant Enzyme Assay: Confirmation of On-Target Activity Under Alternative Detection Format

In an orthogonal assay format using recombinant human NAAA with UPLC/MS-based detection (30-minute incubation), the target compound confirmed on-target inhibition with an IC50 of 7 nM [1]. While the comparator propanoic acid analog also retained activity in this format (IC50 = 22 nM), the hexanoic acid analog maintained an approximately 3-fold potency advantage [2]. The concordance between the cell-based (23 nM) and recombinant (7 nM) assay formats provides assay-orthogonal validation of NAAA as a bona fide molecular target of this compound, reducing the risk that the cellular activity arises from an off-target or indirect mechanism [3].

NAAA recombinant assay UPLC/MS orthogonal assay confirmation

Caveat: Absence of In Vivo PK, Solubility, or Metabolic Stability Data — Procurement Implications

It is important to note that no published in vivo pharmacokinetic (PK) data, aqueous solubility measurements, metabolic stability (e.g., microsomal half-life), or plasma protein binding values have been identified for this compound or its closest analogs in publicly accessible databases or the peer-reviewed literature [1]. The quantitative differentiation evidence presented above is therefore restricted to in vitro target engagement parameters (NAAA IC50, selectivity vs. acid ceramidase, and orthogonal assay confirmation). Researchers procuring this compound for in vivo pharmacology or preclinical development studies should be aware that parameters such as oral bioavailability, clearance, volume of distribution, and tissue penetration remain uncharacterized and cannot be inferred from the available in vitro data [2].

data gaps in vivo PK procurement risk assessment

Recommended Research Application Scenarios for 6-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic Acid Based on Quantitative Evidence


NAAA Inhibitor Tool Compound for Inflammatory Pain and Lipid Signaling Research

With a validated NAAA IC50 of 23 nM in cellular assays and 7 nM in recombinant enzyme assays, this compound is suitable as a tool molecule for pharmacological studies of NAAA-dependent palmitoylethanolamide (PEA) hydrolysis in inflammatory pain models [1]. The 7-fold potency advantage over the propanoic acid analog and the 17-fold selectivity window over acid ceramidase make it appropriate for experiments where clean NAAA inhibition without confounding acid ceramidase engagement is required [2]. Recommended use concentrations: 10–100 nM in cell-based assays, based on the cellular IC50 of 23 nM.

Structure-Activity Relationship (SAR) Probe for Coumarin-Hexanoic Acid Pharmacophore Optimization

The well-characterized SAR around the side-chain length (23 nM for hexanoic acid vs. 160 nM for propanoic acid) and the availability of structural analogs with different chromene core substitutions (e.g., 3,4,7-trimethyl variant) make this compound an ideal starting point for medicinal chemistry campaigns aimed at optimizing NAAA inhibitor potency, selectivity, and pharmacokinetic properties [3]. The orthogonal assay confirmation across fluorescence-based and UPLC/MS formats provides a robust framework for benchmarking newly synthesized derivatives [4].

Chemical Biology Probe for Dissecting NAAA vs. Acid Ceramidase Pathways

The 17-fold selectivity for NAAA (23 nM) over acid ceramidase (390 nM) supports the use of this compound in chemical biology studies aimed at dissecting the distinct roles of these two lipid hydrolases in endocannabinoid signaling and inflammatory resolution [5]. When used at concentrations of 20–50 nM, the compound is expected to achieve substantial NAAA occupancy while minimizing acid ceramidase engagement, enabling cleaner phenotypic readouts than less selective or lower-potency alternatives [6].

In Vitro Pharmacological Validation Prior to In Vivo Studies (with Noted PK Data Gap)

Researchers planning in vivo efficacy studies should use this compound for preliminary in vitro target engagement validation (NAAA inhibition, selectivity confirmation) and in vitro ADME assays (microsomal stability, plasma protein binding, CYP inhibition) prior to committing to animal experiments [7]. The absence of published in vivo PK data means that dose-range-finding and formulation optimization studies will be required; however, the compound's nanomolar cellular potency provides a favorable starting point for achieving therapeutically relevant unbound plasma concentrations [8].

Quote Request

Request a Quote for 6-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.